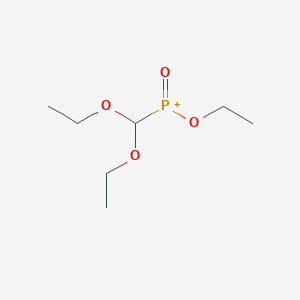

![molecular formula C10H17NO3S2 B1312052 Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- CAS No. 14631-30-2](/img/structure/B1312052.png)

Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

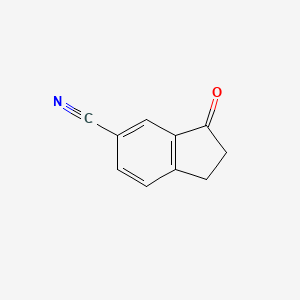

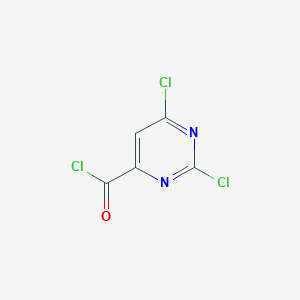

“Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-” is a compound with the CAS Number: 14631-30-2 . It has a molecular weight of 263.38 .

Molecular Structure Analysis

The molecular structure of “Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-” is represented by the formula C10H17NO3S2 .Physical And Chemical Properties Analysis

“Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-” has a molecular weight of 263.38 .Scientific Research Applications

Antioxidant Research

Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-, is a derivative of lipoic acid, which is known for its antioxidant properties. The compound can be used to study the kinetics of antioxidants in biological systems. It may contribute to the understanding of how antioxidants like lipoic acid and its derivatives protect cells from oxidative stress .

Metabolic Pathway Analysis

This compound can be utilized in research to map out metabolic pathways involving lipoic acid. Its unique structure allows for tracing the biotransformation and activity of lipoic acid within various metabolic processes .

Drug Development for Degenerative Diseases

The integration of Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- into analogues of lipoic acid can be explored for the development of drugs targeting degenerative conditions. These analogues can acquire multiple pharmacological actions beneficial in treating such diseases .

Chemical Synthesis and Modification

In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive dithiolane ring makes it a candidate for various chemical modifications, which can lead to the creation of new compounds with potential therapeutic uses .

Antibiotic Adjuvant Research

Research into antibiotic adjuvants can benefit from the use of this compound. Its structure allows for the synthesis of novel cationic polysaccharide conjugates that can make multidrug-resistant bacteria sensitive again and prevent resistance .

Lipid Profile Modulation

The compound has shown effectiveness in lipid profile modulation. It can be used in studies aimed at understanding and treating atherosclerosis while retaining the antioxidant and cytoprotective properties of lipoic acid .

Enzyme Activity Studies

Due to its structural similarity to lipoic acid, this compound can be used to investigate the activity of enzymes involved in the transfer and biotransformation of lipoic acid. This can provide insights into the mechanisms of enzyme function and regulation .

Nutritional Studies

Given that lipoic acid is a dietary supplement, Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- can be used in nutritional studies to assess the bioavailability and therapeutic levels of lipoic acid derivatives when consumed as supplements .

properties

IUPAC Name |

2-[5-(dithiolan-3-yl)pentanoylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S2/c12-9(11-7-10(13)14)4-2-1-3-8-5-6-15-16-8/h8H,1-7H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMVHEWPHWIYFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408941 |

Source

|

| Record name | Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- | |

CAS RN |

14631-30-2 |

Source

|

| Record name | Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

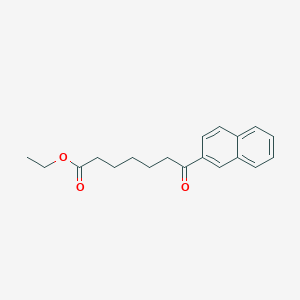

![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)

![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)